molecular formula C16H27N3O2 B7564521 4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide

4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide

Katalognummer B7564521
Molekulargewicht: 293.40 g/mol
InChI-Schlüssel: HTHWPPKFXGHKSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide, also known as CPP-115, is a synthetic compound that has gained significant attention in the field of neuroscience research. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. Inhibition of GABA aminotransferase leads to an increase in GABA levels, which has been shown to have a range of beneficial effects in various neurological and psychiatric disorders.

Wirkmechanismus

4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. This leads to an increase in GABA levels in the brain, which enhances GABAergic neurotransmission and reduces neuronal excitability. This mechanism of action has been shown to be effective in reducing seizure activity and improving symptoms of anxiety and depression.
Biochemical and Physiological Effects:
4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide has been shown to have a range of biochemical and physiological effects in various animal models. Studies have shown that 4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide can increase GABA levels in the brain, leading to a reduction in seizure activity and anxiolytic and antidepressant effects. 4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide has also been shown to improve cognitive function and reduce alcohol consumption in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GABA aminotransferase, making it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. 4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide is also readily available and can be synthesized in high yields, making it a cost-effective compound for research purposes. However, like any experimental tool, 4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide has limitations. Its effects may not be representative of the effects of endogenous GABA, and its use may not be suitable for all experimental models.

Zukünftige Richtungen

4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide has shown promise as a potential therapeutic agent for several neurological and psychiatric disorders. Future research should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in humans. Studies should also investigate the long-term effects of 4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide use and its potential for abuse. Additionally, the development of more selective GABA aminotransferase inhibitors may provide a more targeted approach for treating neurological and psychiatric disorders.

Synthesemethoden

4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide can be synthesized using a multi-step process involving the reaction of cyclohexylamine and cyclobutanone to form the intermediate cyclobutanecarbonylcyclohexylamine, which is then reacted with piperazine-1-carboxylic acid to yield 4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide. The synthesis process has been optimized to produce high yields of pure 4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide, making it a readily available compound for research purposes.

Wissenschaftliche Forschungsanwendungen

4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide has been extensively studied in various preclinical and clinical studies for its potential therapeutic applications in several neurological and psychiatric disorders. Studies have shown that 4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide can increase GABA levels in the brain, leading to a reduction in seizure activity in animal models of epilepsy. 4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Eigenschaften

IUPAC Name

4-(cyclobutanecarbonyl)-N-cyclohexylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2/c20-15(13-5-4-6-13)18-9-11-19(12-10-18)16(21)17-14-7-2-1-3-8-14/h13-14H,1-12H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHWPPKFXGHKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.